1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone
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Overview
Description
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound that features a thienyl group attached to a benzyloxyphenyl moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves the Suzuki–Miyaura coupling reaction. This method is favored for its mild reaction conditions and high functional group tolerance. The process involves the coupling of a thienylboronic acid with a benzyloxyphenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and catalyst recycling are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone depends on its application:
Comparison with Similar Compounds
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone can be compared with other similar compounds:
Similar Compounds: Benzothiazole derivatives, pyrazoline derivatives, and oxadiazole derivatives.
Biological Activity
1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone, a compound with a complex structure, has garnered attention in recent years due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound this compound features a thienyl ring and a benzyloxyphenyl moiety, contributing to its potential biological activities. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma).
- Case Study : A derivative demonstrated an IC50 value of 0.16 μM against MCF-7 cells, indicating potent antiproliferative activity. This suggests that modifications in the thienyl and phenyl groups can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar scaffolds have shown effectiveness against various bacterial strains.
- Research Findings : In one study, a compound exhibited an MIC (Minimum Inhibitory Concentration) value of 31.25 μg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming conventional antibiotics . This highlights the potential of these compounds as alternatives in treating resistant bacterial infections.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like this compound may possess anti-inflammatory properties.
- Biological Evaluation : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting their utility in managing inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds.
Structural Feature | Effect on Activity |
---|---|
Presence of thienyl ring | Enhances anticancer activity |
Benzyloxy substitution | Improves antimicrobial efficacy |
Halogen substitutions | Modulates anti-inflammatory properties |
The above table summarizes how specific structural features influence the biological activities of compounds related to this compound.
Molecular Docking Studies
Molecular docking studies provide insights into the interaction mechanisms of these compounds with their biological targets. For example, docking simulations have indicated strong binding affinities to key enzymes involved in cancer proliferation and inflammation pathways.
Properties
Molecular Formula |
C19H16O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[5-(3-phenylmethoxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C19H16O2S/c1-14(20)18-10-11-19(22-18)16-8-5-9-17(12-16)21-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3 |
InChI Key |
LUSIXIZJSOWRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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